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Abstract

GNE-1858 is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor
Kinase 1 (HPK1), a key negative regulator of T-cell activation. By targeting HPK1, GNE-1858
has the potential to enhance anti-tumor immunity, making it a valuable tool for immuno-
oncology research. This technical guide provides a comprehensive overview of GNE-1858,
including its mechanism of action, key quantitative data, detailed experimental protocols, and
the signaling pathways it modulates. This document is intended to serve as a resource for
researchers investigating the therapeutic potential of HPK1 inhibition in cancer.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs)[1]. HPK1 functions as a
crucial negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement,
HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most
notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76)[2]. This
phosphorylation event leads to the attenuation of T-cell activation, proliferation, and effector
functions[1].
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Genetic inactivation or pharmacological inhibition of HPK1 has been shown to enhance T-cell-
mediated anti-tumor immunity in preclinical models, making it an attractive therapeutic target in
immuno-oncology[1][2][3]. Inhibition of HPK1 can lead to increased cytokine production,
enhanced T-cell proliferation, and potentially overcome immune suppression within the tumor
microenvironment.

GNE-1858: A Potent HPKZ1 Inhibitor

GNE-1858 is a small molecule inhibitor that potently and selectively targets the kinase activity
of HPK1 in an ATP-competitive manner[1]. Its high affinity and specificity make it a valuable
chemical probe for elucidating the biological functions of HPK1 and for preclinical assessment
of HPK1 inhibition as a therapeutic strategy.

Quantitative Data

The inhibitory activity of GNE-1858 against HPK1 has been characterized in biochemical
assays. The following table summarizes the reported half-maximal inhibitory concentration
(IC50) values for GNE-1858 against wild-type and mutant forms of HPKL1.

Target IC50 (nM) Assay Type Reference
SLP-76
HPK1 (Wild-Type) 1.9 Phosphorylation [1]
Assay
_ SLP-76
HPK1-TSEE (Active .
o 1.9 Phosphorylation [1]
Mimetic)
Assay
SLP-76
HPK1-SA 4.5 Phosphorylation [1]
Assay

Mechanism of Action and Signaling Pathway

GNE-1858 exerts its effects by directly binding to the ATP-binding pocket of the HPK1 kinase
domain, thereby preventing the phosphorylation of its downstream substrates. The primary and
most well-characterized substrate of HPK1 in the context of T-cell signaling is SLP-76.
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Figure 1: HPK1 Signaling Pathway and Inhibition by GNE-1858.
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As depicted in Figure 1, TCR engagement leads to the formation of the LAT/SLP-76
signalosome, which recruits and activates HPK1. Activated HPK1 then phosphorylates SLP-76
at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to
the subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell
activation signal. GNE-1858 blocks the kinase activity of HPK1, preventing the phosphorylation
of SLP-76 and thus sustaining the T-cell activation signal.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of
GNE-1858.

Biochemical HPK1 Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of GNE-1858 on HPK1 kinase activity.
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Figure 2: Workflow for a typical HPK1 HTRF Assay.
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Materials:

Recombinant human HPK1 enzyme
Biotinylated SLP-76 peptide substrate
ATP

GNE-1858

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

HTRF Detection Reagents:

o Europium-labeled anti-phospho-SLP-76 (Ser376) antibody
o Streptavidin-XL665

384-well low-volume white microplates

HTRF-compatible plate reader

Methodology:

Prepare serial dilutions of GNE-1858 in DMSO, and then dilute in assay buffer.

Dispense the diluted GNE-1858 or control (DMSO) into the wells of a 384-well plate.

Add the HPK1 enzyme to each well and incubate for 15-30 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of the biotinylated SLP-76 substrate and ATP.
Incubate the reaction for 60-120 minutes at room temperature.

Stop the reaction by adding the HTRF detection reagents (Europium-labeled anti-phospho-
SLP-76 antibody and Streptavidin-XL665) in a detection buffer containing EDTA.

Incubate for 60 minutes at room temperature to allow for antibody binding.
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» Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm
(Europium) and 665 nm (XL665).

e Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor
concentration to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of GNE-1858 to inhibit HPK1 activity in a cellular context.
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Figure 3: Workflow for a Cellular pSLP-76 Assay.
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Materials:

Jurkat T-cells (or other suitable T-cell line)

RPMI-1640 medium supplemented with 10% FBS

GNE-1858

Anti-CD3 and anti-CD28 antibodies for stimulation

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

pSLP-76 (Ser376) and total SLP-76 antibodies

ELISA kit for pSLP-76 or reagents for Western blotting

96-well cell culture plates

Methodology:

Seed Jurkat T-cells in a 96-well plate at a density of 1-2 x 10”5 cells per well.

Treat the cells with various concentrations of GNE-1858 or vehicle control (DMSO) and
incubate for 1-2 hours.

Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to induce TCR
signaling and HPK1 activation.

Lyse the cells by adding cell lysis buffer directly to the wells.

Quantify the protein concentration of the cell lysates.

Analyze the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a specific
ELISA kit or by Western blotting.

Normalize the pSLP-76 signal to the total SLP-76 signal and plot the results against the
inhibitor concentration to determine the cellular IC50 value.
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In Vivo Applications and Considerations

Note: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for
GNE-1858 have not been publicly disclosed. The following information is based on general
considerations for in vivo studies with HPK1 inhibitors and data from other molecules in this
class.

Preclinical Models

Syngeneic mouse tumor models are the most relevant for evaluating the in vivo efficacy of
immuno-oncology agents like GNE-1858, as they utilize mice with a competent immune
system. Commonly used models include:

e CT26 (colon carcinoma)
e MC38 (colon adenocarcinoma)

e B16-F10 (melanoma)

Formulation and Dosing

For in vivo administration, GNE-1858 may be formulated in a vehicle suitable for oral gavage or
intraperitoneal injection. A potential formulation could consist of DMSO, PEG300, Tween-80,
and saline. However, the optimal formulation and dosing regimen would need to be determined
through pharmacokinetic and tolerability studies.

Expected In Vivo Effects

Based on the mechanism of action of HPKZ1 inhibition, treatment with GNE-1858 in relevant
preclinical models is anticipated to:

e Enhance tumor-infiltrating lymphocyte (TIL) function.

 Increase the production of pro-inflammatory cytokines such as IFN-y and IL-2 within the
tumor microenvironment.

o Delay tumor growth, both as a monotherapy and in combination with other immunotherapies
like anti-PD-1/PD-L1 checkpoint inhibitors.
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Conclusion

GNE-1858 is a potent and selective HPK1 inhibitor that serves as a critical research tool for
investigating the role of HPK1 in regulating anti-tumor immunity. The data and protocols
presented in this guide provide a foundation for researchers to explore the therapeutic potential
of GNE-1858 and the broader strategy of HPK1 inhibition in immuno-oncology. Further studies
are warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of GNE-
1858 to advance its potential clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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